molecular formula C25H20FN3O2S B282574 2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No. B282574
M. Wt: 445.5 g/mol
InChI Key: UOWIFADNVVUEIL-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide, commonly known as FBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FBA is a member of the imidazole family of compounds, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of FBA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. FBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression. These mechanisms of action may contribute to the anti-inflammatory and anti-cancer effects of FBA.
Biochemical and Physiological Effects:
FBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. FBA has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, FBA has been shown to have antiviral activity against a number of viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

FBA has several advantages for lab experiments. It is a highly pure compound that can be synthesized in high yield. FBA is also stable under a variety of conditions, making it a valuable compound for in vitro and in vivo studies. However, FBA has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. In addition, FBA has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

For research include further investigation of its mechanism of action, potential use as a diagnostic tool, and safety and efficacy studies in humans.

Synthesis Methods

The synthesis of FBA involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with 1,2-phenylenediamine to form 4-(4-fluorobenzylidene)-1,2-phenylenediamine. This intermediate is then reacted with thioacetic acid to form 2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide, which is the final product. The synthesis of FBA has been optimized for high yield and purity, making it a valuable compound for scientific research.

Scientific Research Applications

FBA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. FBA has also been investigated for its potential use as a diagnostic tool for various diseases. Its unique chemical structure makes it a valuable compound for drug discovery and development.

properties

Molecular Formula

C25H20FN3O2S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[(4Z)-4-[(4-fluorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H20FN3O2S/c1-17-6-5-7-20(14-17)27-23(30)16-32-25-28-22(15-18-10-12-19(26)13-11-18)24(31)29(25)21-8-3-2-4-9-21/h2-15H,16H2,1H3,(H,27,30)/b22-15-

InChI Key

UOWIFADNVVUEIL-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)N2C4=CC=CC=C4

SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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